Sulcotrione Sulcotrione Sulcotrione is an aromatic ketone that is cyclohexane-1,3-dione substituted by a 2-chloro-4-(methylsulfonyl)benzoyl group at position 2. It has a role as an environmental contaminant, a xenobiotic, a herbicide and a carotenoid biosynthesis inhibitor. It is an aromatic ketone, a sulfone, a member of cyclohexanones and a beta-triketone.
Brand Name: Vulcanchem
CAS No.: 99105-77-8
VCID: VC0544104
InChI: InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Molecular Formula: C14H13ClO5S
Molecular Weight: 328.8 g/mol

Sulcotrione

CAS No.: 99105-77-8

Cat. No.: VC0544104

Molecular Formula: C14H13ClO5S

Molecular Weight: 328.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulcotrione - 99105-77-8

Specification

CAS No. 99105-77-8
Molecular Formula C14H13ClO5S
Molecular Weight 328.8 g/mol
IUPAC Name 2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Standard InChI InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Standard InChI Key PQTBTIFWAXVEPB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Appearance Solid powder
Melting Point 139.0 °C

Introduction

Chemical and Physical Properties of Sulcotrione

Sulcotrione (CAS 99105-77-8) is characterized by the molecular formula C14H13ClO5S\text{C}_{14}\text{H}_{13}\text{ClO}_{5}\text{S} and a molecular weight of 328.768 g/mol . Its density is 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3, with a melting point of 139C139^\circ\text{C} and a boiling point of 574.5±50.0C574.5 \pm 50.0^\circ\text{C} at standard atmospheric pressure . The compound’s vapor pressure is negligible (0.0±1.6mmHg0.0 \pm 1.6 \, \text{mmHg} at 25C25^\circ\text{C}), indicating low volatility under ambient conditions .

Sulcotrione’s structure features a 2-chloro-4-(methylsulfonyl)benzoyl group attached to a 1,3-cyclohexanedione backbone, which is critical for its herbicidal activity . The presence of the sulfonyl group enhances its solubility in aqueous solutions, facilitating uptake by target plants.

Mechanism of Action: HPPD Inhibition

Sulcotrione functions as a competitive inhibitor of HPPD, an enzyme essential for converting 4-hydroxyphenylpyruvate (HPP) into homogentisate in the plastidial pathway . By binding to the enzyme’s active site, sulcotrione prevents the formation of homogentisate, a precursor of tocopherols and plastoquinones . This disruption leads to the accumulation of phytotoxic intermediates, such as tyrosine-derived diketones, and the inhibition of carotenoid biosynthesis, resulting in chlorophyll photooxidation and plant death .

Kinetic studies using purified HPPD have demonstrated that sulcotrione exhibits time-independent reversible inhibition, with an apparent KMK_M increasing in the presence of the herbicide . This behavior aligns with its classification as a competitive inhibitor, where sulcotrione competes directly with HPP for enzyme binding .

Detoxification Pathways in Plants

Role of Glycosyltransferases

Recent research has identified glycosyltransferases (GTs) as key players in plant detoxification of sulcotrione. In apple seedlings (Malus domestica), eight GTs from family 1 were upregulated upon exposure to triketone herbicides, with MdUGT91AJ2 showing the most significant induction (p<0.01p < 0.01) . In vitro assays revealed that MdUGT91AJ2 glycosylates sulcotrione with a specific activity of 3.56±0.25nkat/mg protein3.56 \pm 0.25 \, \text{nkat/mg protein}, significantly higher than other GTs tested .

GlycosyltransferaseSubstrateSpecific Activity (nkat/mg protein)
MdUGT91AJ2Sulcotrione3.56±0.253.56 \pm 0.25
MdUGT91AJ1Sulcotrione1.24±0.191.24 \pm 0.19

In Vivo Validation

Overexpression of MdUGT91AJ2 in transgenic plants resulted in a 2.3-fold increase in sulcotrione glycoside content compared to wild-type plants, confirming its role in detoxification . This glycosylation reduces the herbicide’s phytotoxicity, enabling plants to survive sublethal doses .

Environmental Impact and Toxicity

Ecotoxicological Assessments

Sulcotrione’s toxicity has been evaluated using model organisms such as Tetrahymena pyriformis (a ciliate protozoan) and Vibrio fischeri (a bioluminescent bacterium) . While the parent compound showed no effect on T. pyriformis population growth (IC50>100μM\text{IC}_{50} > 100 \, \mu\text{M}), it inhibited nonspecific esterase activity (IC50=45μM\text{IC}_{50} = 45 \, \mu\text{M}) and reduced V. fischeri metabolic activity (EC50=12μM\text{EC}_{50} = 12 \, \mu\text{M}) .

OrganismEndpointIC50/EC50\text{IC}_{50}/\text{EC}_{50}
T. pyriformisEsterase activity45μM45 \, \mu\text{M}
V. fischeriMetabolic inhibition12μM12 \, \mu\text{M}

Degradation Products

Degradation products of sulcotrione, such as chlorobenzoic acid derivatives, exhibit higher toxicity than the parent compound . For example, 2-chloro-4-methylsulfonylbenzoic acid showed a EC50\text{EC}_{50} of 8μM8 \, \mu\text{M} in V. fischeri, highlighting the need for monitoring these metabolites in environmental matrices .

Influence of Adjuvants and pH on Efficacy

Adjuvant Effects

Field trials demonstrated that adjuvants like methylated seed oil (MSO) and nonionic surfactants (NIS) enhance sulcotrione’s herbicidal activity . At neutral pH, sulcotrione alone achieved 90%90\% visual weed control, which increased to 8690%86-90\% with MSO or NIS .

TreatmentAdjuvantVisual Efficacy (%)Fresh Weight Reduction (%)
Sulcotrione 1None9090
Sulcotrione 2MSO8686
Sulcotrione 2NIS 18180

pH Optimization

Acidic pH buffers (e.g., acetic acid) reduced sulcotrione’s efficacy (71%71\% visual control), while neutral buffers maintained high activity (90%90\%) . This underscores the importance of pH management in herbicide formulations.

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